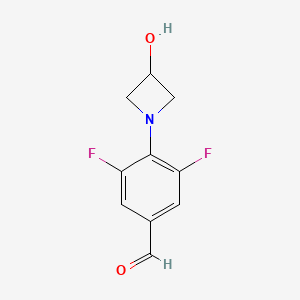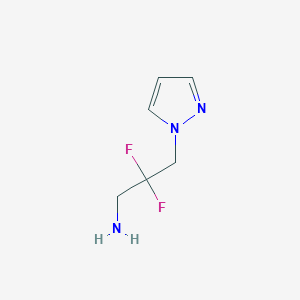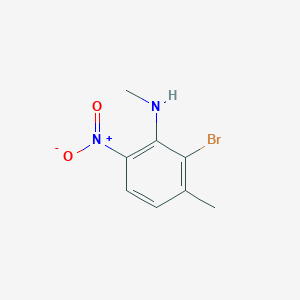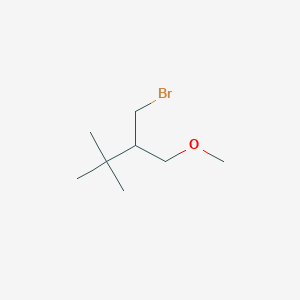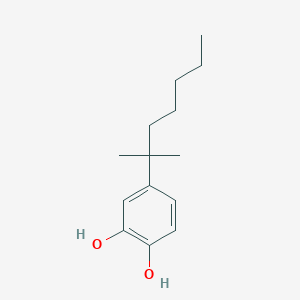
2-(5-Chloropyrimidin-2-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloropyrimidin-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyrimidin-2-yl)ethanesulfonamide typically involves the reaction of 5-chloropyrimidine with ethanesulfonamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the ethanesulfonamide, followed by nucleophilic substitution with 5-chloropyrimidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloropyrimidin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloropyrimidin-2-yl)ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Chloropyrimidin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can interfere with the normal function of the target, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2-(5-Chloropyrimidin-2-yl)ethanesulfonamide can be compared with other pyrimidine derivatives:
2-Chloropyrimidine: Lacks the ethanesulfonamide group, making it less versatile in certain applications.
5-Chloropyrimidine-2-ethanol: Contains a hydroxyl group instead of the ethanesulfonamide group, leading to different reactivity and applications.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: A more complex derivative with additional functional groups, used in specific medicinal chemistry applications.
The uniqueness of this compound lies in its combination of the pyrimidine ring and the ethanesulfonamide group, providing a balance of reactivity and stability suitable for various applications.
Eigenschaften
Molekularformel |
C6H8ClN3O2S |
|---|---|
Molekulargewicht |
221.67 g/mol |
IUPAC-Name |
2-(5-chloropyrimidin-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C6H8ClN3O2S/c7-5-3-9-6(10-4-5)1-2-13(8,11)12/h3-4H,1-2H2,(H2,8,11,12) |
InChI-Schlüssel |
IFNPYUSZGOEPAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)CCS(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


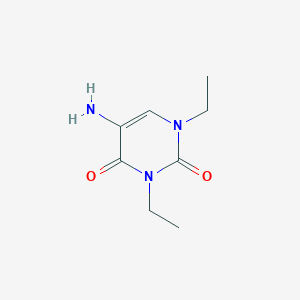
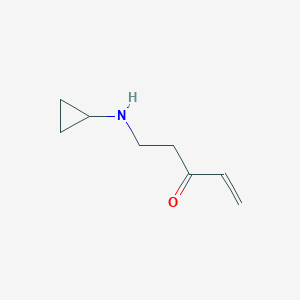

![Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate](/img/structure/B13155295.png)

